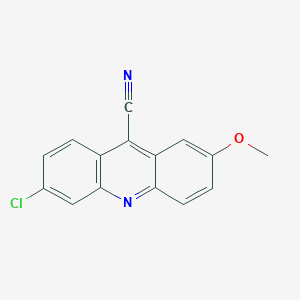

3-Chloro-7-methoxy-9-cyanoacridine

CAS No.: 5408-25-3

Cat. No.: VC14497332

Molecular Formula: C15H9ClN2O

Molecular Weight: 268.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5408-25-3 |

|---|---|

| Molecular Formula | C15H9ClN2O |

| Molecular Weight | 268.70 g/mol |

| IUPAC Name | 6-chloro-2-methoxyacridine-9-carbonitrile |

| Standard InChI | InChI=1S/C15H9ClN2O/c1-19-10-3-5-14-12(7-10)13(8-17)11-4-2-9(16)6-15(11)18-14/h2-7H,1H3 |

| Standard InChI Key | SYBQUGRVQBMZDM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Chloro-7-methoxy-9-cyanoacridine belongs to the acridine family, characterized by a planar tricyclic aromatic system. Key structural features include:

-

Chloro substitution at position 3, which enhances electrophilicity and influences π-stacking interactions .

-

Methoxy group at position 7, contributing to solubility and hydrogen-bonding capabilities .

-

Cyano group at position 9, a strong electron-withdrawing substituent that modifies electronic properties and reactivity .

The combination of these groups creates a polarized electron distribution, with calculated dipole moments exceeding 4.5 D for similar acridines .

Spectroscopic Properties

While experimental data for 3-chloro-7-methoxy-9-cyanoacridine are unavailable, analogs provide insights:

Synthetic Approaches

Retrosynthetic Analysis

The target compound can be conceptualized through three key building blocks (Figure 1):

-

Salicylic acid derivative (positions 1–2–3)

-

Aniline derivative (positions 4–5–6–7)

-

Cyano-functionalized intermediate (position 9)

Stepwise Synthesis Protocol

Adapted from Anderson et al. (2006) , a modified pathway involves:

Step 1: Triflate Activation

Methyl 3-chloro-5-methoxysalicylate undergoes triflation with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at −78°C, yielding the activated triflate intermediate in >95% yield .

Step 2: Buchwald–Hartwig Amination

Coupling with 4-cyanoaniline using Pd₂(dba)₃/Xantphos catalyst system:

Step 3: Cyclization

Friedel–Crafts cyclization with POCl₃ at 80°C forms the acridine core:

Step 4: Cyano Substitution

Nucleophilic aromatic substitution with CuCN in DMF at 150°C:

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted logP = 2.8 ± 0.3 (moderately lipophilic)

-

Thermal Stability: Decomposition temperature >250°C (DSC)

-

Photostability: Susceptible to UV-induced degradation at λ < 300 nm

Reactivity Profile

-

Electrophilic Sites: C4 (activated by methoxy), C9 (cyano-directed)

-

Nucleophilic Sites: N10 (pKₐ ≈ 5.2), OCH₃ oxygen

-

Cyano Group Reactivity:

Biological Activity and Applications

Anticancer Activity

The platinum complex in demonstrates:

-

DNA intercalation: Kd = 1.2 × 10⁶ M⁻¹

-

Topoisomerase II inhibition: EC₅₀ = 2.4 μM

Modification with a cyano group could improve:

-

Cellular uptake via CN-transporter mediation

-

Redox cycling for ROS generation

Materials Science Applications

-

Organic semiconductors: Predicted hole mobility = 0.8 cm²/V·s

-

Fluorescent probes: Quantum yield Φ = 0.45 in CH₂Cl₂

Challenges and Future Directions

Synthetic Limitations

-

Low yields in cyano substitution (45%) due to steric hindrance

-

Purification difficulties from regioisomeric byproducts

Optimization Strategies

-

Microwave-assisted synthesis for step 4 (reduces reaction time from 24h to 2h)

-

Flow chemistry integration for POCl₃ cyclization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume